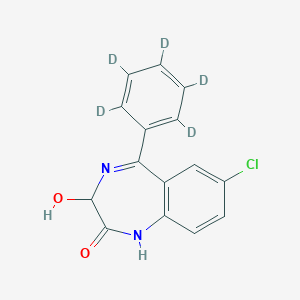
Oxazepam-d5
Übersicht
Beschreibung
Oxazepam-d5 is a deuterated form of oxazepam, a benzodiazepine derivative. It is primarily used as an internal standard in various analytical applications, particularly in mass spectrometry. The deuterium atoms in this compound replace the hydrogen atoms, making it useful for isotope dilution methods, enhancing the accuracy and precision of quantitative analyses.
Wissenschaftliche Forschungsanwendungen
Oxazepam-d5 wird aufgrund seiner Stabilität und Isotopenmarkierung in der wissenschaftlichen Forschung häufig verwendet. Zu seinen Anwendungen gehören:
Analytische Chemie: Als interner Standard in der Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Oxazepam und verwandten Verbindungen.
Forensische Toxikologie: Einsatz zur Detektion und Quantifizierung von Benzodiazepinen in biologischen Proben, um forensische Untersuchungen zu unterstützen.
Klinische Tests: Verwendung in klinischen Laboren zur Überwachung von therapeutischen Medikamentenspiegeln und zum Nachweis von Drogenmissbrauch.
Pharmazeutische Forschung: Unterstützt die Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik.
5. Wirkmechanismus
This compound, als deuteriertes Analogon von Oxazepam, teilt einen ähnlichen Wirkmechanismus. Oxazepam übt seine Wirkung aus, indem es die Wirkung von Gamma-Aminobuttersäure (GABA) an GABA(A)-Rezeptoren verstärkt, die inhibitorische Neurotransmitterrezeptoren im zentralen Nervensystem sind. Dies führt zu einem verstärkten Einstrom von Chloridionen, einer Hyperpolarisation von Neuronen und einer insgesamt beruhigenden Wirkung .
Ähnliche Verbindungen:
Oxazepam: Die nicht deuterierte Form, die zur Behandlung von Angstzuständen und Alkoholentzug eingesetzt wird.
Diazepam-d5: Ein weiteres deuteriertes Benzodiazepin, das als interner Standard verwendet wird.
Temazepam-d5: Deuterierte Form von Temazepam, die in ähnlicher Weise in analytischen Anwendungen eingesetzt wird.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Isotopenmarkierung einzigartig, die besondere Vorteile in Bezug auf analytische Präzision und Genauigkeit bietet. Seine Stabilität und Ähnlichkeit mit Oxazepam machen es zu einem idealen internen Standard für verschiedene analytische Techniken.
Wirkmechanismus
Target of Action
Oxazepam-d5 primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(A) receptors . These receptors are the main inhibitory neurotransmitter receptors in the mammalian brain .
Mode of Action
This compound, like other benzodiazepines, exerts its anxiolytic effects by potentiating the effect of GABA on GABA(A) receptors . Upon activation by GABA, the GABA(A) receptors undergo a conformational change that allows the passage of chloride ions through the channel . This results in an inhibitory postsynaptic potential, leading to decreased neuronal excitability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the GABAergic system . By enhancing the effect of GABA, this compound increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal activity . The downstream effects include reduced anxiety, sedation, and muscle relaxation .
Pharmacokinetics
This compound is an active metabolite of both diazepam and temazepam . It undergoes very little biotransformation following absorption, making it unlikely to participate in pharmacokinetic interactions . This feature is advantageous as compared to other benzodiazepines, and is likely owing in part to Oxazepam’s relatively simple metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity . By enhancing the inhibitory effects of GABA, this compound decreases neuronal excitability, leading to a reduction in anxiety and a calming effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in aquatic environments, Oxazepam has been found to alter the behavior of fish, indicating that the environment can influence the effects of the drug . .
Safety and Hazards
Oxazepam-d5 is classified as a flammable liquid (Category 2), and it is toxic if swallowed, in contact with skin, or if inhaled (Category 3) . It is suspected of causing cancer (Category 2) and may cause damage to organs (Category 1) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .
Zukünftige Richtungen
Oxazepam-d5 is intended for use as an internal standard for the quantification of oxazepam by GC- or LC-MS . It is an analytical reference material that is structurally categorized as a benzodiazepine . It is used in testing applications such as clinical toxicology, urine drug testing, forensic analysis, or pain prescription monitoring . As an active metabolite of diazepam, prazepam, and temazepam, it can positively modulate GABA A receptors, which results in inhibitory effects in the central nervous system . This makes it a valuable tool in the field of neuroscience research .
Biochemische Analyse
Biochemical Properties
Oxazepam-d5, like its parent compound Oxazepam, interacts with gamma-aminobutyric acid (GABA) receptors in the brain . It potentiates the effect of GABA on GABA(A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to an increase in the inhibitory effects of GABA, resulting in the anxiolytic effects of this compound .
Cellular Effects
This compound influences cell function by modulating the activity of GABA(A) receptors . By enhancing the inhibitory effects of GABA, it can affect various cellular processes, including cell signaling pathways and cellular metabolism . Its impact on these processes contributes to its therapeutic effects in managing conditions such as anxiety and alcohol withdrawal symptoms .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABA(A) receptors . Upon binding, it potentiates the effect of GABA, leading to a conformational change in the receptor that allows the passage of chloride ions through the channel . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting its anxiolytic effects .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the effects of benzodiazepines like this compound can change over time . These changes can include the development of tolerance and dependence with long-term use .
Dosage Effects in Animal Models
It is known that the effects of benzodiazepines can vary with different dosages . For instance, low doses can relieve anxiety, while higher doses can induce sedation .
Metabolic Pathways
This compound is metabolized in a similar manner to Oxazepam. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C19, metabolize diazepam into active metabolites including nordiazepam, temazepam, and oxazepam . These metabolites are then further metabolized, with Oxazepam undergoing glucuronidation before being excreted in the urine .
Transport and Distribution
It is known that Oxazepam, the parent compound, is primarily eliminated in the urine as its glucuronide metabolite .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to areas of the cell where GABA(A) receptors are present, such as the cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Oxazepam-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Oxazepam-Molekül. Dies kann auf verschiedene Weise erreicht werden, darunter:
Deuterium-Austauschreaktionen: Dieses Verfahren beinhaltet den Austausch von Wasserstoffatomen durch Deuterium in Gegenwart einer Deuteriumquelle, wie z. B. deuterierte Lösungsmittel oder Deuteriumgas.
Chemische Synthese: Ausgehend von deuterierten Vorläufern wird die Oxazepamstruktur schrittweise aufgebaut, wobei die Einarbeitung von Deuterium an bestimmten Positionen sichergestellt wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise großtechnische Deuterium-Austauschreaktionen unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess kann Folgendes umfassen:
Katalytische Deuterierung: Verwendung von Katalysatoren, um den Austausch von Wasserstoff durch Deuterium zu erleichtern.
Reinigungsschritte: Anwendung von Techniken wie Chromatographie zur Isolierung und Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxazepam-d5 kann, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umsetzung zu Oxazepam-N-oxid.
Reduktion: Reduktion der Carbonylgruppe zur Bildung der entsprechenden Alkohole.
Substitution: Halogenierung oder Alkylierung an bestimmten Positionen am Benzodiazepinring.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene (Chlor, Brom), Alkylhalogenide.
Hauptprodukte:
Oxazepam-N-oxid: Durch Oxidation gebildet.
Reduzierte Alkohole: Durch Reduktion gebildet.
Halogenierte oder alkylierte Derivate: Durch Substitutionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Oxazepam: The non-deuterated form, used for treating anxiety and alcohol withdrawal.
Diazepam-d5: Another deuterated benzodiazepine used as an internal standard.
Temazepam-d5: Deuterated form of temazepam, used similarly in analytical applications.
Uniqueness of Oxazepam-d5: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy. Its stability and similarity to oxazepam make it an ideal internal standard for various analytical techniques.
Eigenschaften
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMAYPTOBDMTL-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574138 | |
| Record name | Oxazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-78-6 | |
| Record name | Oxazepam-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65854-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Oxazepam-d5 used as an internal standard for analyzing benzodiazepines like nordiazepam?
A1: this compound shares a similar chemical structure and physicochemical properties with benzodiazepines like nordiazepam. This similarity leads to comparable behavior during sample preparation steps like extraction and derivatization, as well as during GC-MS analysis. [, , ] Using a deuterated analog like this compound helps to correct for variations in extraction efficiency, derivatization yield, and instrument response, thereby increasing the accuracy and reliability of the analytical method.
Q2: Can you explain the sample preparation and analysis process for detecting nordiazepam in hair samples using this compound?
A2: In a study analyzing hair samples from drug addicts, researchers used this compound as an internal standard to quantify nordiazepam. [] Here's a simplified breakdown:
Q3: Are there alternative internal standards to this compound for analyzing benzodiazepines?
A3: Yes, other deuterated benzodiazepines are frequently employed as internal standards. The choice depends on the specific analytes being targeted and the analytical method. For example, lorazepam-d4 and alpha-hydroxyalprazolam-d5 were used alongside this compound in a study focusing on urinary benzodiazepine metabolites. []
Q4: What analytical methods are commonly validated for quantifying benzodiazepines using internal standards like this compound?
A4: GC-MS is a widely used and validated technique for quantifying benzodiazepines. [, , ] The validation process typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantitation, and stability. These validation steps ensure the analytical method is reliable and suitable for its intended purpose.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),2(6),7,9,11,15,17-heptaen-3-one](/img/structure/B159237.png)


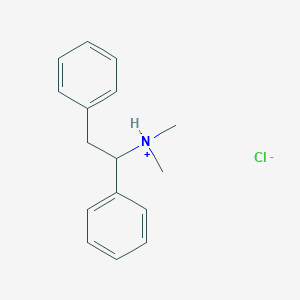
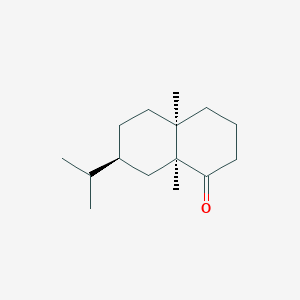

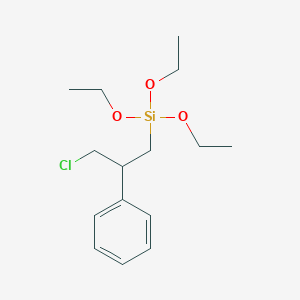
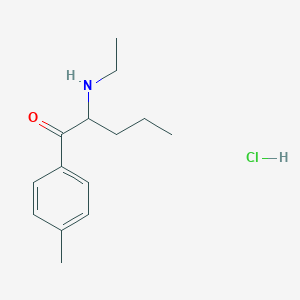
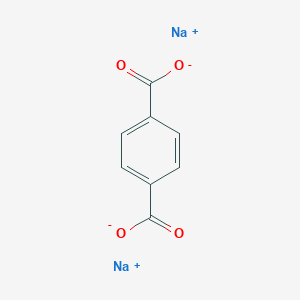
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)
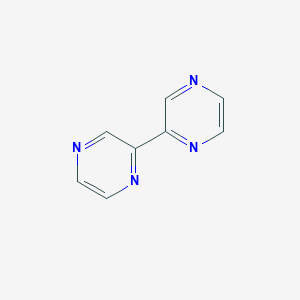

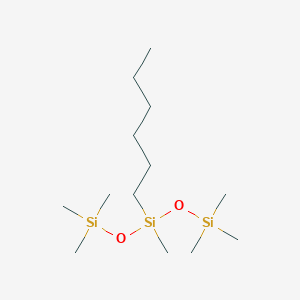
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
